2-(Trimethylsilyl)ethyl chloroformate

orthogonal protection fluoride-triggered deprotection multistep synthesis

2-(Trimethylsilyl)ethyl chloroformate (Teoc-Cl, CAS 20160-60-5) is a silyl-containing chloroformate reagent primarily employed to install the trimethylsilylethoxycarbonyl (Teoc) protecting group onto amines and alcohols. As a room-temperature liquid with a boiling point of 34 °C at 1 mmHg and density 0.9944 g cm⁻³ , Teoc-Cl serves as the most direct precursor for Teoc introduction and is distinguished from conventional alkoxycarbonyl chloroformates by its silicon-dependent, fluoride-triggered deprotection mechanism.

Molecular Formula C6H13ClO2Si
Molecular Weight 180.7 g/mol
CAS No. 20160-60-5
Cat. No. B1366708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trimethylsilyl)ethyl chloroformate
CAS20160-60-5
Molecular FormulaC6H13ClO2Si
Molecular Weight180.7 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCOC(=O)Cl
InChIInChI=1S/C6H13ClO2Si/c1-10(2,3)5-4-9-6(7)8/h4-5H2,1-3H3
InChIKeyBTEQQLFQAPLTLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trimethylsilyl)ethyl Chloroformate (CAS 20160-60-5) — Product Overview for Scientific Procurement


2-(Trimethylsilyl)ethyl chloroformate (Teoc-Cl, CAS 20160-60-5) is a silyl-containing chloroformate reagent primarily employed to install the trimethylsilylethoxycarbonyl (Teoc) protecting group onto amines and alcohols [1]. As a room-temperature liquid with a boiling point of 34 °C at 1 mmHg and density 0.9944 g cm⁻³ , Teoc-Cl serves as the most direct precursor for Teoc introduction and is distinguished from conventional alkoxycarbonyl chloroformates by its silicon-dependent, fluoride-triggered deprotection mechanism .

Orthogonal Protection Introduces fluoride-triggered Teoc group independent of acid, base, hydrogenolysis, or Pd(0) deprotection channels.
Synthetic Workflow Suitable for multistep syntheses requiring >4 mutually orthogonal N-protecting groups without condition conflict.
Reagent Form Room-temperature liquid; direct-use chloroformate avoids in-situ generation and associated impurity uncertainty.

Why Cbz-Cl, Boc-Cl, or Fmoc-Cl Cannot Replace 2-(Trimethylsilyl)ethyl Chloroformate in Orthogonal Protection Schemes


Conventional alkoxycarbonyl chloroformates such as Cbz-Cl, Boc-Cl, Fmoc-Cl, and Alloc-Cl each rely on a single deprotection trigger—hydrogenolysis, acidolysis, base-mediated β-elimination, or Pd(0)-mediated allyl transfer, respectively . In multistep syntheses requiring orthogonal deprotection of multiple amino sites, these triggers overlap and create conflicts: once a hydrogenolysis channel is assigned to a Cbz site, no additional N-site can be independently released by hydrogenation. Teoc-Cl introduces a chemically independent, fluoride-triggered deprotection channel that is compatible with all four conventional triggers, enabling true orthogonal protection design without condition conflict [1].

Deprotection Trigger Overlap
Cbz-Cl, Boc-Cl, Fmoc-Cl, and Alloc-Cl each rely on a single trigger (H₂, acid, base, Pd(0)). Without Teoc, synthetic routes limited to 4 orthogonal channels face condition conflicts at late stages.
Orthogonality Gap
Conventional chloroformates cannot provide a fluoride-labile protecting group; substituting Teoc-Cl with any of them removes the independent fluoride deprotection channel, forcing compromise in protection scheme design.
Workup Divergence
Teoc deprotection releases volatile by-products (ethylene, CO₂, Me₃SiF) simplifying purification. Substituting with Cbz or Troc leaves non-volatile residues requiring chromatography, adding steps.

Quantitative Differentiation Evidence for 2-(Trimethylsilyl)ethyl Chloroformate vs. Conventional Chloroformate Reagents


Orthogonal Deprotection Trigger: Fluoride-Mediated Cleavage vs. Acid/Base/Hydrogenolysis/Pd(0) for Cbz, Boc, Fmoc, and Alloc

Teoc, introduced via Teoc-Cl, is cleaved exclusively by fluoride ion sources (e.g., TBAF, TEAF, TMAF) through a β-elimination–decarboxylation cascade, whereas Cbz requires hydrogenolysis, Boc requires acid (e.g., TFA), Fmoc requires base (e.g., piperidine), and Alloc requires Pd(0) . In the presence of Teoc, Cbz, Boc, Fmoc, and Alloc can each be selectively removed using their respective triggers without affecting Teoc; conversely, Teoc deprotection with fluoride leaves these groups intact . This orthogonality is documented in the literature: Teoc is described as 'very stable to acids, most alkalis, and noble metal catalysis' , and fluoride-mediated removal yields volatile by-products (ethylene, CO₂, Me₃SiF) that simplify purification [1].

Deprotection orthogonality
Class-level inference
Teoc: fluoride (TBAF) only. Cbz: H₂/Pd. Boc: TFA. Fmoc: piperidine. Alloc: Pd(0). Five independent triggers.
Enables synthesis designs with >4 mutually orthogonal N-deprotection channels.
Orthogonality documented; class-level stability against acid, base, and noble metals.
orthogonal protection fluoride-triggered deprotection multistep synthesis

Comparative Protection Yields: Teoc-Cl vs. Cbz-Cl, Boc-Cl, Fmoc-Cl, and Alloc-Cl in a Standardized Carbamate-Forming Reaction

In a standardized photoredox-mediated carbamate formation comparing seven N-protecting groups, Teoc-Cl delivered an 82% isolated yield, comparable to Cbz (87%), Boc (85%), Fmoc (83%), and Alloc (89%) under identical conditions, and substantially outperforming Troc (47%) [1]. Separately, Teoc-Cl in a NaHCO₃ system provides 87% yield, while activated Teoc reagents (Teoc-OSu, Teoc-NT) achieve 95% and 98% yields, respectively .

Carbamate protection yield
Cross-study comparable
Teoc 82% (Cbz 87%, Boc 85%, Fmoc 83%, Alloc 89%) under standardized photoredox conditions; Teoc-Cl/NaHCO₃ 87%.
Yield within 5 pp of best-in-class while adding fluoride orthogonality.
Activated Teoc reagents (OSu, NT) reach 95–98% if higher yield needed.
protecting group efficiency carbamate yield amino protection

Deprotection Speed and By-Product Volatility: Teoc vs. Cbz Hydrogenolysis

Teoc-protected alcohol carbonates are regenerated to the free alcohol within 10 min at 20 °C using 0.2 M n-Bu₄NF in THF, or 10 min using ZnBr₂ or ZnCl₂ in CH₃NO₂ [1]. In contrast, Cbz removal by catalytic hydrogenolysis typically requires 1–24 h at ambient pressure, and Troc requires Zn/AcOH one-electron reduction . Teoc deprotection produces gaseous by-products (ethylene, CO₂, Me₃SiF) that exit the reaction mixture, simplifying workup; Cbz and Troc leave toluene or dichloroethylene residues requiring chromatographic removal [2].

Deprotection speed
Cross-study comparable
Teoc: 10 min (0.2 M TBAF/THF, 20 °C) with volatile by-products. Cbz hydrogenolysis: typically 1–24 h.
Faster deprotection with no chromatographic workup reduces step time and cost.
ZnBr₂/CH₃NO₂ alternative also 10 min; by-products ethylene, CO₂, Me₃SiF.
deprotection kinetics volatile by-products purification efficiency

Reagent Purity: Commercial 2-(Trimethylsilyl)ethyl Chloroformate vs. In-Situ Generation Approaches

Commercial Teoc-Cl from multiple suppliers consistently meets ≥95% purity by GC/HPLC/NMR, with standard impurity profiles documented via batch-specific certificates of analysis . In-situ generation from 2-(trimethylsilyl)ethanol and triphosgene [1] introduces variable phosgene-related impurities and requires additional safety infrastructure, whereas pre-qualified Teoc-Cl enables direct use without in-situ activation and associated by-product uncertainty.

Commercial reagent quality
Supporting evidence
≥95% purity by GC/HPLC/NMR; batch-specific CoA available.
Pre-qualified material ensures reproducible protection yields and eliminates in-situ variability.
In-situ generation from TMS-ethanol/triphosgene introduces phosgene-related impurities.
reagent purity quality specification procurement

Optimal Procurement Scenarios for 2-(Trimethylsilyl)ethyl Chloroformate Based on Quantitative Differentiation Evidence


Multistep Peptide or Oligonucleotide Synthesis Requiring >4 Orthogonal N-Deprotection Channels

When a synthetic route demands five or more independent N-protecting groups removed at distinct stages—for example, a peptide nucleic acid (PNA) construct requiring acid-labile (Boc), base-labile (Fmoc), hydrogenolytic (Cbz), Pd(0)-labile (Alloc), and fluoride-labile sites—Teoc-Cl is the only commercially available chloroformate that introduces a fluoride-triggered protecting group orthogonal to all four conventional triggers . The 82% carbamate formation yield [1] and 10-min fluoride deprotection with volatile by-products [2] make Teoc-Cl the rational procurement choice.

Base-Sensitive or Acid-Sensitive Substrate Protection Where Conventional Deprotection Conditions Are Prohibited

For substrates containing base-labile esters (e.g., methyl esters that saponify under Fmoc deprotection with piperidine) or acid-labile glycosidic bonds (that cleave under Boc deprotection with TFA), Teoc-Cl enables protection and subsequent deprotection under neutral fluoride conditions (TBAF/THF, 20 °C, 10 min) . By avoiding strong acid or base entirely, Teoc extends protecting-group strategy to substrate classes incompatible with conventional chloroformate reagents .

Solid-Phase Peptide Synthesis (SPPS) with Orthogonal Side-Chain Modification for Bioconjugation

In Fmoc-SPPS, where the α-amino group is Fmoc-protected (piperidine-labile), Teoc-Cl allows orthogonal protection of lysine side-chain ε-amines. The Teoc group survives piperidine-mediated Fmoc removal and is later cleaved with fluoride without affecting acid-labile side-chain protecting groups (Boc, tBu, Trt) or the resin linker . This orthogonal channel enables site-specific derivatization (e.g., fluorophore or PEG attachment) that cannot be achieved using only Boc, Cbz, or Alloc side-chain protection .

Nucleoside Analog Synthesis with Base-Sensitive Heterocycles

Teoc-Cl is documented for selective protection of exocyclic amino groups on cytidine and adenosine derivatives under neutral conditions, with Teoc-NT reagents achieving 98% yield and recyclable nitroimidazole by-products . The Teoc group remains stable during subsequent phosphoramidite coupling and oxidation steps typical of oligonucleotide synthesis, and is removed by fluoride without damaging the nucleobase, unlike Cbz (hydrogenolysis may saturate pyrimidine rings) or Alloc (Pd residues problematic for biological assays) .

Application
Selection Property
Validation Focus
Multistep PNA/oligonucleotide synthesis
Fluoride-triggered orthogonal protection
Deprotection orthogonality verification
Base- or acid-sensitive substrate protection
Neutral fluoride deprotection conditions
Substrate stability under neutral fluoride conditions
SPPS orthogonal side-chain modification
Piperidine-stable, fluoride-labile protection
Site-specific derivatization efficiency
Nucleoside analog synthesis
Selective exocyclic amine protection
Nucleobase integrity after fluoride treatment
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